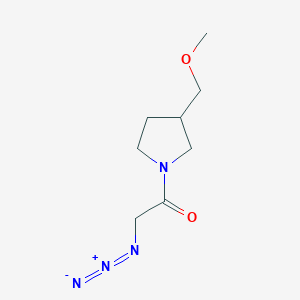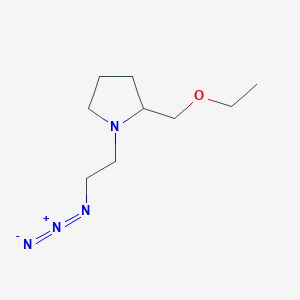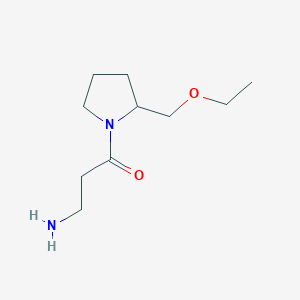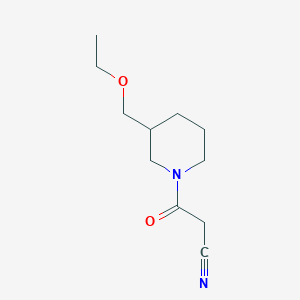
3-Amino-1-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
Diese Verbindung hat potenzielle Anwendungen bei der Behandlung von Typ-2-Diabetes. Piperidinderivate, wie das hier in Frage stehende, wurden auf ihre inhibitorischen Wirkungen auf das Enzym DPP-4 untersucht . DPP-4-Inhibitoren sind eine Klasse von Medikamenten, die dazu beitragen, die Insulinproduktion zu erhöhen und die Glukoseproduktion in der Leber zu senken, was für die Kontrolle des Blutzuckerspiegels bei Diabetikern von Vorteil sein kann.
Krebsforschungsaktivitäten
Piperidinbasierte Verbindungen werden auf ihre krebshemmenden Eigenschaften untersucht. Sie können wirken, indem sie mit Signalwegen von Krebszellen interferieren oder indem sie die Apoptose (programmierter Zelltod) in Krebszellen induzieren . Die spezifische Struktur von 3-Amino-1-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-on könnte der Schlüssel zur Entwicklung neuer Krebsmedikamente sein.
Antivirale und antimikrobielle Mittel
Der Piperidinkern ist ein häufiges Merkmal vieler antiviraler und antimikrobieller Wirkstoffe. Forschungen zu Verbindungen wie This compound könnten zur Entwicklung neuer Medikamente zur Bekämpfung von Virus- und Bakterieninfektionen führen .
Behandlung neurodegenerativer Erkrankungen
Es wird kontinuierlich geforscht, wie Piperidinderivate zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt werden können. Diese Verbindungen können mit verschiedenen Neurotransmittersystemen interagieren und helfen möglicherweise, das Fortschreiten solcher Erkrankungen zu verlangsamen .
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate sind dafür bekannt, analgetische (schmerzlindernde) und entzündungshemmende Eigenschaften zu besitzen. Sie können zur Entwicklung neuer Medikamente eingesetzt werden, die helfen, Schmerzen zu lindern und Entzündungen bei Erkrankungen wie Arthritis zu reduzieren .
Antihypertensive Wirkungen
Einige Piperidinderivate haben sich bei der Senkung des Bluthochdrucks als vielversprechend erwiesen. Sie können wirken, indem sie Blutgefäße entspannen oder indem sie auf das zentrale Nervensystem wirken, um den Blutdruck zu senken .
Antipsychotische Medikamente
Die Struktur von Piperidinverbindungen kann so optimiert werden, dass sie mit Rezeptoren im Gehirn interagieren, die an Stimmungs- und Denkprozessen beteiligt sind. Dies macht sie zu potenziellen Kandidaten für die Entwicklung antipsychotischer Medikamente .
Antikoagulanzien-Eigenschaften
Die Forschung zu Piperidinderivaten umfasst auch ihre Verwendung als Antikoagulanzien. Diese Stoffe können Blutgerinnsel verhindern, was bei der Behandlung und Vorbeugung von Erkrankungen wie tiefer Venenthrombose und Lungenembolie entscheidend ist .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition . Inhibition of CDK8 can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Given its potential role as a cdk8 inhibitor , it may impact pathways related to cell cycle regulation.
Result of Action
As a potential cdk8 inhibitor , it may induce cell cycle arrest and potentially cell death.
Biochemische Analyse
Biochemical Properties
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular responses, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity .
Metabolic Pathways
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKORXHNJSUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















